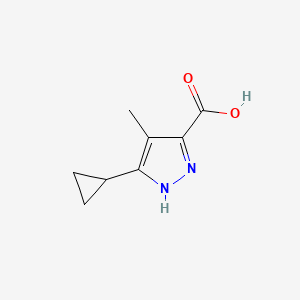
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid
描述
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used in neurology research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves reactions of ketones, aldehydes, and hydrazine monohydrochloride . The synthesis process can yield pyrazoline intermediates, which can be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H10N2O2 . The structure of pyrazole derivatives has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis
Pyrazole synthesis often involves [3 + 2] cycloaddition reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.18 . It is a solid at room temperature .科学研究应用
CPMPCA has been used in a variety of scientific research applications. In particular, it has been used to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of some drugs, as well as the pharmacokinetics and pharmacodynamics of certain drugs. Additionally, CPMPCA has been used in laboratory experiments to study the effects of various compounds on cells.
作用机制
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that this compound may interact with its targets in a complex manner .
Biochemical Pathways
The biochemical pathways affected by 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid are currently unknown. Pyrazole derivatives are known to be involved in a variety of biochemical processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (16618) and structure suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
实验室实验的优点和局限性
CPMPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, CPMPCA is relatively stable and can be used in a variety of conditions. However, CPMPCA also has some limitations. It is not as potent as some other compounds, and is not as effective in some experiments. Additionally, CPMPCA has been shown to have some side effects, such as nausea and vomiting.
未来方向
There are a variety of potential future directions for the use of CPMPCA. It could be used to study the effects of various compounds on cells, such as the effects of drugs on the activity of certain proteins. Additionally, CPMPCA could be used to study the mechanism of action of various drugs, as well as the pharmacokinetics and pharmacodynamics of certain drugs. Additionally, CPMPCA could be used to study the biochemical and physiological effects of various compounds. Furthermore, CPMPCA could be used to study the effects of various compounds on the expression of certain genes. Finally, CPMPCA could be used to study the effects of various compounds on the activity of certain enzymes.
安全和危害
生化分析
Biochemical Properties
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction helps protect cells from oxidative stress induced by D-serine . Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, this compound has been observed to protect against oxidative stress by inhibiting D-amino acid oxidase . This protection helps maintain cellular integrity and function. Furthermore, the inhibition of acetylcholinesterase by this compound can enhance cholinergic signaling, which is crucial for cognitive functions such as learning and memory . The compound also influences gene expression and cellular metabolism by modulating the activity of key enzymes and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, inhibiting its activity and preventing the formation of reactive oxygen species . Additionally, this compound interacts with acetylcholinesterase, blocking its ability to hydrolyze acetylcholine . These interactions result in increased levels of acetylcholine and reduced oxidative stress, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can provide sustained protection against oxidative stress and enhance cholinergic signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to provide neuroprotective effects by inhibiting D-amino acid oxidase and acetylcholinesterase . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress responses . These interactions contribute to the compound’s overall biochemical effects and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These targeting mechanisms ensure that this compound reaches its intended sites of action, enhancing its therapeutic potential and minimizing off-target effects .
属性
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(5-2-3-5)9-10-7(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFKLZKZRMDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





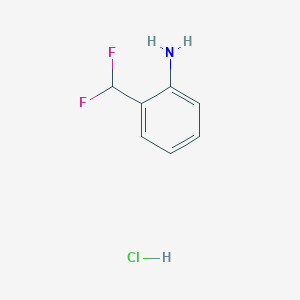
![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)
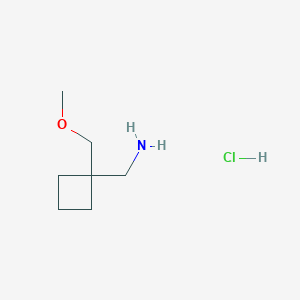
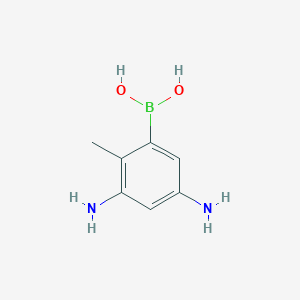

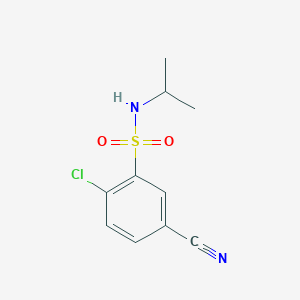
![[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1432156.png)
![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)
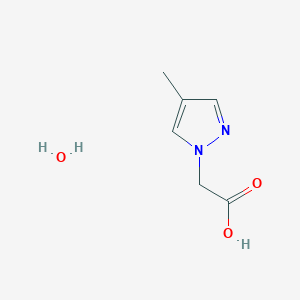
![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)
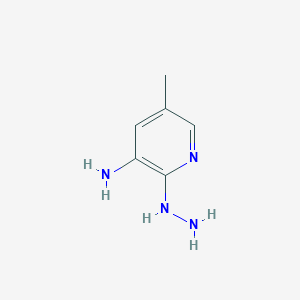
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)